

Physical and chemical properties of Homopterocarpin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,9-dimethoxy-6H-benzofuro[3,2-c]chromene*

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Homopterocarpin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homopterocarpin, a naturally occurring pterocarpin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of homopterocarpin, alongside detailed experimental protocols for its isolation and biological evaluation. The document summarizes key quantitative data in structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Homopterocarpin is a pterocarpin, a class of isoflavonoids characterized by a tetracyclic ring system. It is typically isolated from various plant species, including those from the genera *Pterocarpus* and *Swartzia*.

Identification and Formula

Property	Value	Reference
CAS Number	606-91-7	
Molecular Formula	C ₁₇ H ₁₆ O ₄	
Molecular Weight	284.31 g/mol	
IUPAC Name	(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene	
Synonyms	3,9-Dimethoxypterocarpan, Medicarpin methyl ether	

Physical Properties

Homopterocarpin is often described as an oil, suggesting its melting point is at or below ambient temperature.

Property	Value	Reference
Appearance	Oil	
Boiling Point (calculated)	395.0 ± 42.0 °C at 760 mmHg	
Density (calculated)	1.2 ± 0.1 g/cm ³	
Flash Point (calculated)	140.4 ± 34.7 °C	
Optical Activity	Exhibits levorotatory optical activity.	
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.	

Spectroscopic Data

Mass Spectrometry

The mass spectrum of homopterocarpin is characterized by a prominent molecular ion peak and specific fragmentation patterns that are useful for its identification.

m/z	Interpretation
284	[M] ⁺ (Molecular Ion)
161	Characteristic fragment
148	Characteristic fragment

UV Spectroscopy

Wavelength (λ_{\max})	Molar Absorptivity (ϵ)	Solvent
286 nm	6,900 M ⁻¹ cm ⁻¹	Ethanol

NMR Spectroscopy

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for homopterocarpin.

¹H NMR Chemical Shifts (Illustrative)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (tentative)
7.40 - 6.40	m	-	Aromatic Protons
5.50	d	1H	O-CH-O
4.25	m	1H	CH
3.75	s	6H	2 x -OCH ₃
3.60	m	2H	-CH ₂ -

¹³C NMR Chemical Shifts (Illustrative)

Chemical Shift (δ) ppm	Assignment (tentative)
161.0 - 150.0	Aromatic C-O
130.0 - 100.0	Aromatic C-H and C-C
78.0	O-CH-O
66.0	-CH ₂ -O-
55.0	-OCH ₃
40.0	CH

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Bond Vibration
~3000	C-H stretch (aromatic)
~2950, ~2850	C-H stretch (aliphatic)
~1620, ~1500	C=C stretch (aromatic)
~1270	C-O stretch (aryl ether)
~1100	C-O stretch (aliphatic ether)

Biological Activities and Signaling Pathways

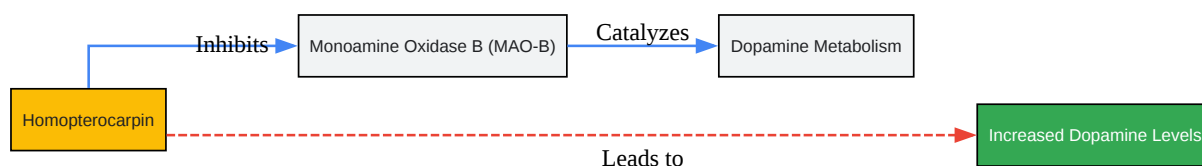
Homopterothecarpin exhibits a range of biological activities, with its roles as a monoamine oxidase-B (MAO-B) inhibitor and a hepatoprotective agent being particularly well-documented.

Monoamine Oxidase-B (MAO-B) Inhibition

Homopterothecarpin is a potent and competitive reversible inhibitor of human MAO-B.

Parameter	Value
IC ₅₀	0.72 μ M
K _i	0.21 μ M

The inhibition of MAO-B by homopterothecarpin increases the levels of dopamine in the brain, a mechanism relevant to the management of neurodegenerative diseases like Parkinson's disease.

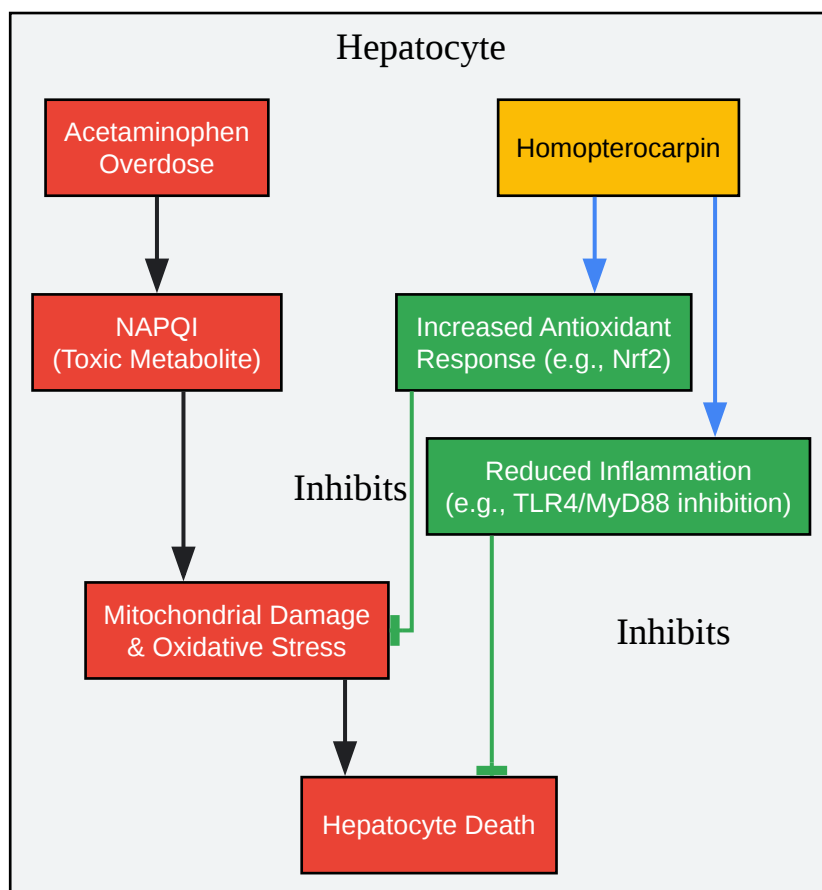


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Figure 1: Mechanism of MAO-B inhibition by Homopterothecarpin.

Hepatoprotective Activity

Homopterothecarpin has demonstrated significant hepatoprotective effects against drug-induced liver injury, such as that caused by acetaminophen overdose. Its mechanism of action involves antioxidant and anti-inflammatory pathways.



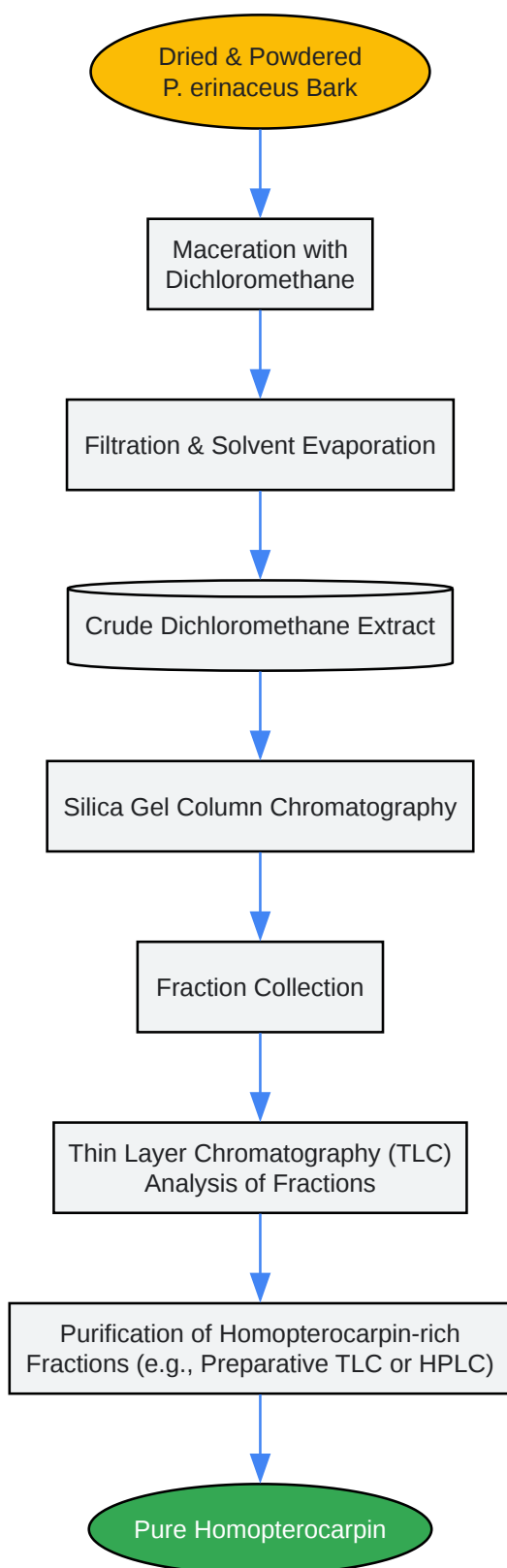
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Figure 2: Homopterocarpin's hepatoprotective mechanism.

Experimental Protocols

Isolation of Homopterocarpin from *Pterocarpus erinaceus*

This protocol provides a general workflow for the extraction and isolation of homopterocarpin.



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Figure 3: Workflow for the isolation of Homopterocarpin.

Methodology:

- **Plant Material:** Dried and powdered bark of *Pterocarpus erinaceus* is used as the starting material.
- **Extraction:** The powdered plant material is subjected to maceration with dichloromethane at room temperature for 48 hours.
- **Concentration:** The resulting extract is filtered, and the solvent is removed under reduced pressure to yield the crude dichloromethane extract.
- **Chromatographic Separation:** The crude extract is subjected to silica gel column chromatography.
- **Elution:** The column is eluted with a gradient of solvents, typically starting with non-polar solvents like n-hexane and gradually increasing the polarity with solvents like ethyl acetate.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing homopterocarpin.
- **Purification:** Fractions rich in homopterocarpin are pooled and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Evaluation of Hepatoprotective Activity in a Rat Model

This protocol outlines the procedure for assessing the hepatoprotective effect of homopterocarpin against acetaminophen-induced liver injury in rats.

Methodology:

- **Animal Model:** Male Wistar rats are used for the study.
- **Acclimatization:** Animals are acclimatized to laboratory conditions for at least one week before the experiment.
- **Grouping:** The rats are randomly divided into the following groups:

- Group I (Control): Receives the vehicle (e.g., saline or a suitable solvent).
 - Group II (Acetaminophen): Receives a single high dose of acetaminophen (e.g., 2 g/kg, orally) to induce hepatotoxicity.
 - Group III (Homopterocarpin + Acetaminophen): Pre-treated with homopterocarpin (at various doses, e.g., 25, 50, 75 mg/kg, orally) for a specified period (e.g., 7 days) before acetaminophen administration.
 - Group IV (Silymarin + Acetaminophen): Pre-treated with a standard hepatoprotective drug, silymarin (e.g., 100 mg/kg, orally), before acetaminophen administration.
- Induction of Hepatotoxicity: On the last day of pre-treatment, hepatotoxicity is induced in groups II, III, and IV by oral administration of acetaminophen.
 - Sample Collection: After a specified time (e.g., 24 or 48 hours) following acetaminophen administration, blood samples are collected for biochemical analysis, and the animals are euthanized to collect liver tissue for histopathological examination and analysis of oxidative stress markers.
 - Biochemical Analysis: Serum levels of liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin are measured.
 - Oxidative Stress Markers: Liver homogenates are used to measure levels of malondialdehyde (MDA), reduced glutathione (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
 - Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to observe any pathological changes.

Conclusion

Homopterocarpin is a promising natural compound with well-defined physicochemical properties and significant biological activities. Its potential as a MAO-B inhibitor and a hepatoprotective agent warrants further investigation for the development of novel therapeutic

agents. This technical guide provides a solid foundation of data and methodologies to support and facilitate future research on this valuable isoflavonoid.

- To cite this document: BenchChem. [Physical and chemical properties of Homopterocarpin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075097#physical-and-chemical-properties-of-homopterocarpin]

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